4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the reaction of arylglyoxal hydrates with 1-(1H-benzimidazol-2-yl)guanidine. This reaction is carried out in the presence of sodium ethoxide as a basic catalyst . The reaction conditions include the use of ethanol as a solvent and heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile in the compound, facilitated by the presence of a basic catalyst like sodium ethoxide.
Heterocyclization: This reaction forms the triazino-benzimidazole ring system through the reaction of arylglyoxal hydrates with benzimidazolylguanidine.
Common Reagents and Conditions
Sodium Ethoxide: Used as a basic catalyst in nucleophilic substitution reactions.
Ethanol: Commonly used as a solvent in the synthesis reactions.
Ammonium Acetate: Used in the heterocyclization reaction to facilitate ring closure.
Major Products Formed
The major product formed from these reactions is the target compound, this compound. Other by-products may include unreacted starting materials and minor side products depending on the reaction conditions.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. One of the key targets is the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . By inhibiting this enzyme, the compound can exert its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines: These compounds share a similar triazino-benzimidazole core structure and exhibit comparable biological activities.
5-Aryl-2-phenyl-4H-imidazol-4-imines: These compounds also contain a heterocyclic ring system and are synthesized using similar methods.
Uniqueness
4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of the 2,5-dimethoxyphenyl group, which can influence its pharmacological properties and enhance its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C17H17N5O2/c1-23-10-7-8-14(24-2)11(9-10)15-20-16(18)21-17-19-12-5-3-4-6-13(12)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) |
InChI Key |
DJRIKZOQUGBHDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Origin of Product |
United States |
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